Nafenopin glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

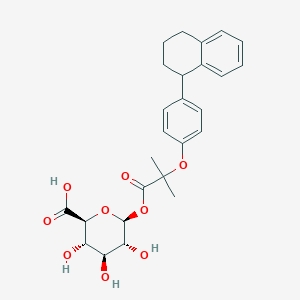

Nafenopin glucuronide is a glucosiduronic acid.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

Nafenopin undergoes extensive metabolism in the liver, primarily through glucuronidation, which leads to the formation of nafenopin glucuronide. This metabolic pathway is crucial for the elimination of the drug from the body and influences its pharmacokinetic profile.

- Glucuronidation Process : Nafenopin is converted into this compound via UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of glucuronic acid to the drug, enhancing its solubility and excretion in urine .

- Pharmacokinetic Studies : Research has demonstrated that this compound exhibits different pharmacokinetic characteristics compared to its parent compound. For instance, studies indicate that the glucuronide metabolite has a longer half-life, which may influence dosing regimens in clinical settings .

Toxicological Implications

The formation of acyl glucuronides, including this compound, has been associated with potential hepatotoxicity. Understanding these implications is vital for assessing the safety profile of NSAIDs.

- Reactive Metabolites : this compound can form reactive metabolites that may covalently bind to proteins, leading to adverse effects such as hepatotoxicity. This reactivity is a critical factor in evaluating the safety of drugs that undergo similar metabolic pathways .

- In Vitro Studies : In vitro studies using sandwich-cultured rat hepatocytes have shown that this compound can form protein adducts, indicating its potential for inducing toxicity through covalent binding mechanisms. This model is valuable for predicting human responses to drug exposure .

Therapeutic Applications

While primarily studied for its metabolic and toxicological profiles, this compound may also have therapeutic implications.

- Anti-inflammatory Properties : As a metabolite of an NSAID, this compound may retain some anti-inflammatory activity. Research into the pharmacodynamics of this compound could reveal additional therapeutic avenues for managing inflammatory conditions .

- Potential in Drug Development : Understanding the properties and effects of this compound can aid in the design of safer NSAIDs with reduced toxicity profiles. By modifying structures to minimize reactive metabolite formation, new compounds can be developed that maintain efficacy while enhancing safety .

Case Studies and Research Findings

Several studies have investigated the implications of nafenopin and its glucuronide in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Metabolism | Confirmed extensive glucuronidation in liver models; highlighted differences in pharmacokinetics between nafenopin and its glucuronide. |

| Study B | Toxicology | Demonstrated covalent binding of this compound to hepatic proteins leading to toxicity; utilized sandwich-cultured hepatocyte models for assessment. |

| Study C | Therapeutic Potential | Explored anti-inflammatory effects; suggested further investigation into clinical applications as a safer alternative to traditional NSAIDs. |

Analyse Chemischer Reaktionen

Formation and Characteristics

-

Formation : Nafenopin glucuronide is created through the action of UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to nafenopin .

-

Properties : this compound is more polar than nafenopin, which facilitates its excretion in bile .

Transport

-

ATP-dependent Transport : this compound transport across bile canalicular membranes is a primary-active, ATP-dependent process .

-

Inhibition : The transport of this compound can be inhibited by substances like leukotriene C4 and S-dinitrophenyl glutathione .

Role in Peroxisome Proliferation

-

Peroxisome Proliferation : Nafenopin is known to induce hepatic microbody (peroxisome) proliferation .

-

Catalase Synthesis : Nafenopin increases catalase activity and the concentration of catalase protein .

Implications for Toxicity

-

Reactive Metabolites : Acyl glucuronides are considered reactive metabolites and may be associated with toxicity .

-

Protein Adduct Formation : Covalent binding of acyl glucuronides to proteins has been linked to potential toxicity .

Because the chemical reactivity of acyl glucuronides can result in the formation of protein adducts, it is suggested that this process is related to toxicological phenomena .

Eigenschaften

Molekularformel |

C26H30O9 |

|---|---|

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H30O9/c1-26(2,25(32)34-24-21(29)19(27)20(28)22(33-24)23(30)31)35-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18-22,24,27-29H,5,7,9H2,1-2H3,(H,30,31)/t18?,19-,20-,21+,22-,24-/m0/s1 |

InChI-Schlüssel |

JGFJGYHYYUXOAR-OWOUXODFSA-N |

SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Isomerische SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Kanonische SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.